S32826 disodium

Autotaxin inhibition Structure-activity relationship Lipophilicity

Select S32826 disodium as the gold-standard nanomolar autotaxin (ATX) inhibitor (IC50 5.6-8.8 nM) for definitive target validation. This first-in-class tool guarantees >1,000-fold selectivity over LPA1, ensuring ATX-specific phenotypes in oncology, fibrosis, and metabolic disease models. Ideal for in vitro cell-based assays, ex vivo tissue explants (e.g., adipose tissue), and as an essential reference standard to benchmark novel inhibitor programs. Its characterized poor systemic PK is irrelevant for these well-defined discovery-phase applications, making it the deliberate, context-dependent choice over oral clinical candidates.

Molecular Formula C21H36NNa2O4P
Molecular Weight 443.5 g/mol
Cat. No. B12041292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS32826 disodium
Molecular FormulaC21H36NNa2O4P
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O.[Na].[Na]
InChIInChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);;
InChIKeyLPESGHKFBOKCSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S32826 Disodium: A First-in-Class Nanomolar Autotaxin Inhibitor for In Vitro Target Validation


S32826 disodium, also known as [4-(Tetradecanoylamino)benzyl]phosphonic acid disodium salt (CAS 1103672-43-0), is a small-molecule inhibitor of the enzyme autotaxin (ATX; ENPP2), a secreted lysophospholipase D (lysoPLD) responsible for the extracellular production of the bioactive lipid lysophosphatidic acid (LPA) [1]. As the first reported ATX inhibitor with an IC50 in the nanomolar range, S32826 has been foundational in validating the role of the ATX-LPA signaling axis in oncology, fibrosis, and metabolic disease [1]. The compound potently inhibits all three major ATX isoforms (α, β, and γ) and demonstrates functional selectivity by showing no affinity for the LPA1 receptor at concentrations up to 10 μM .

S32826 Disodium Selection: Why Generic Autotaxin Inhibitors Cannot Be Interchanged


Generic substitution among autotaxin inhibitors is confounded by the striking divergence between in vitro potency and in vivo pharmacokinetics. The lipophilic tridecylamide chain that confers S32826 its nanomolar IC50 (5.6-8.8 nM) simultaneously imparts poor solubility and rapid in vivo clearance, making the compound unsuitable for systemic administration but ideal for well-controlled in vitro and ex vivo studies [1]. In contrast, later-generation inhibitors such as GLPG1690 (ziritaxestat) were explicitly engineered with high oral bioavailability for clinical use, trading off some target engagement for systemic exposure [2]. Even structural analogs like GWJ-A-23 demonstrate that reducing lipophilicity to improve solubility comes at the cost of a ~3-fold reduction in binding affinity (Ki = 18 nM vs. IC50 ~5.6 nM for S32826) [3]. Therefore, selecting S32826 is a deliberate, context-dependent choice for target validation in cellular models, ex vivo tissue assays, or local delivery applications, and not a default 'potent ATX inhibitor.'

S32826 Disodium: Quantitative Differentiation Evidence Against In-Class Comparators


S32826 vs. GWJ-A-23: Balancing Nanomolar Potency Against Aqueous Solubility

S32826 exhibits approximately 3-fold higher potency against autotaxin compared to its structural analog GWJ-A-23, a difference that stems directly from its longer alkyl chain [1]. S32826 inhibits recombinant ATX with an IC50 of 5.6 nM in an enzyme-linked fluorescence assay and 8.8 nM in a cellular assay [2]. In contrast, GWJ-A-23, which features a shortened C10 alkyl chain, demonstrates a Ki of 18 nM [1]. This potency advantage, however, is offset by S32826's high lipophilicity (cLogP ~6.5), which results in extremely poor aqueous solubility (<0.5 mg/mL in water) .

Autotaxin inhibition Structure-activity relationship Lipophilicity Solubility

S32826 vs. HA130: Comparative In Vivo Pharmacokinetics for Experimental Design

S32826's primary limitation is its poor in vivo stability and bioavailability, which severely restricts its utility in systemic animal models [1]. While both S32826 and HA130 can acutely reduce plasma LPA levels upon intravenous injection, their effects are short-lived [2]. S32826 is explicitly not recommended for systemic administration due to its short circulation half-life and low epithelial permeability . This characteristic contrasts with later-generation clinical candidates like GLPG1690, which was engineered for high oral bioavailability in humans [3].

Pharmacokinetics In vivo pharmacology Bioavailability Half-life

Functional Selectivity: S32826 Discriminates ATX from LPA1 Receptor

S32826 demonstrates functional selectivity by potently inhibiting the ATX enzyme (the source of LPA) while exhibiting no detectable affinity for the LPA1 receptor, a key downstream mediator of LPA's biological effects [1]. At concentrations up to 10 µM, S32826 shows no binding to LPA1 . This is in stark contrast to LPA receptor antagonists like Ki16425, which directly block LPA1/3 receptors with IC50 values of ~0.3-0.5 µM but do not affect LPA production [2].

Receptor profiling Selectivity Off-target effects LPA signaling

Ex Vivo Tissue Activity: Quantified LPA Suppression in Human and Rat Adipose Tissue

S32826's utility extends beyond purified enzyme and cellular assays to complex ex vivo tissue models, a critical bridge between in vitro and in vivo research. In cultured explants of human adipose tissue, S32826 at 0.2 µM inhibits LPA release by approximately 70% . Similarly, in rat adipose tissue explants, 1 µM S32826 suppresses LPA production by ~70% . This level of tissue penetration and functional activity is not uniformly documented for all ATX inhibitors and provides a unique benchmark for ex vivo target engagement.

Ex vivo pharmacology Adipose tissue LPA release Metabolic disease

S32826 Disodium: Optimal Use Cases for Scientific Procurement


In Vitro Target Validation in Oncology and Fibrosis Models

S32826 is the gold-standard tool for establishing the role of the ATX-LPA axis in cancer cell migration, invasion, and proliferation [1]. Its nanomolar potency (IC50 = 5.6-8.8 nM) ensures near-complete target engagement in cellular assays, while its high selectivity (>1,000-fold over LPA1) guarantees that observed phenotypes are attributable to ATX inhibition and not off-target receptor effects . This makes it ideal for use in mechanistic studies using ovarian cancer, melanoma, or breast cancer cell lines [1]. Its poor pharmacokinetic profile is irrelevant in this context, as the compound is used exclusively in defined cell culture media.

Ex Vivo Adipose Tissue Studies for Metabolic Disease Research

For researchers investigating the role of ATX in obesity and type 2 diabetes, S32826 provides a unique capability: robust suppression of LPA release from intact human and rodent adipose tissue explants . At concentrations as low as 0.2-1 µM, S32826 achieves ~70% inhibition, demonstrating effective tissue penetration and functional activity in a complex, physiologically relevant model . This ex vivo application bridges the gap between simple adipocyte cell lines (e.g., 3T3-F442A) and complex in vivo metabolic studies, allowing for the interrogation of ATX function in a tissue context that retains native cellular architecture and signaling.

Localized Ocular Delivery for Glaucoma and IOP Research

Despite its poor systemic bioavailability, S32826 has been successfully employed via localized delivery to validate the ATX-LPA axis as a novel target for lowering intraocular pressure (IOP) [2]. A single intracameral injection of ~2 µM S32826 in rabbits produced a significant and sustained reduction in IOP lasting over 48 hours, confirming that local ATX inhibition in the anterior chamber is sufficient to modulate aqueous humor dynamics [2]. This established use case highlights that S32826 is not a 'failed' in vivo compound but rather a highly effective tool for specific, localized pharmacodynamic studies.

Benchmarking Novel Autotaxin Inhibitors in Head-to-Head Assays

Given its status as the first-in-class nanomolar ATX inhibitor and its well-characterized properties, S32826 serves as an essential reference standard for any medicinal chemistry or drug discovery program developing new ATX inhibitors [3]. By including S32826 in parallel enzymatic and cellular assays (e.g., measuring IC50 for ATX inhibition and LPA release), researchers can directly benchmark the potency and functional activity of novel compounds. This is critical for assessing whether a new chemical entity offers a meaningful advantage in target engagement before advancing to more complex and costly pharmacokinetic or in vivo efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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